molecular formula C13H10ClN3 B7765313 2-(4-chlorophenyl)-3H-benzimidazol-5-amine

2-(4-chlorophenyl)-3H-benzimidazol-5-amine

Cat. No.: B7765313
M. Wt: 243.69 g/mol
InChI Key: FYCNIDATRLICSP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3H-benzimidazol-5-amine is a substituted benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Benzimidazoles are a privileged scaffold in drug discovery, known for their wide spectrum of pharmacological activities. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. The core benzimidazole structure is associated with diverse biological activities, including analgesic and anti-inflammatory effects, as demonstrated in studies on related compounds . Some benzimidazole derivatives have shown promising central and peripheral analgesic activity in preclinical models . Furthermore, this class of compounds is investigated for enzyme inhibition potential, particularly against targets like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . The structural motif also implies potential for antimicrobial and antioxidant applications, as ongoing research continues to explore the pharmacological versatility of substituted benzimidazoles . The synthesis of such compounds has evolved to include green chemistry principles , utilizing eco-friendly catalysts and aqueous media to improve sustainability . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCNIDATRLICSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Chlorophenyl 3h Benzimidazol 5 Amine

Retrosynthetic Analysis and Key Precursor Compounds

Retrosynthetic analysis of 2-(4-chlorophenyl)-3H-benzimidazol-5-amine identifies two primary strategic disconnections. The most logical approach involves the formation of the benzimidazole (B57391) ring as a key step. This disconnection points to two main precursor types: a substituted ortho-phenylenediamine and a one-carbon (C1) unit bearing the 4-chlorophenyl group.

Specifically, the synthesis converges on the condensation of a 1,2,4-trisubstituted benzene (B151609) ring with a suitable C1 synthon. The most common and direct precursor for the benzimidazole core is 4-nitro-1,2-phenylenediamine . The nitro group serves as a stable precursor to the final 5-amino group, which can be obtained in a late-stage reduction step.

The second key precursor is the source for the C2 position of the benzimidazole ring. This is typically an aldehyde or a carboxylic acid derivative. For the target molecule, 4-chlorobenzaldehyde (B46862) is a widely used and highly effective precursor for condensation reactions. researchgate.netresearchgate.net Alternatively, 4-chlorobenzoic acid or its activated forms, such as 4-chlorobenzoyl chloride , can be employed, particularly in Phillips-type condensations. researchgate.netrsc.org

A plausible synthetic pathway, therefore, starts with the condensation of 4-nitro-1,2-phenylenediamine and 4-chlorobenzaldehyde to form the intermediate, 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole. The final step is the selective reduction of the nitro group at the 5-position to yield the target amine.

Classical and Modern Cyclization Reactions for Benzimidazole Formation

The formation of the benzimidazole core is the cornerstone of the synthesis. This transformation can be achieved through a variety of classical and modern cyclization reactions.

Condensation Reactions Involving Ortho-Phenylenediamines and Carboxylic Acid Derivatives

The Phillips condensation reaction is a classical and robust method for benzimidazole synthesis, involving the reaction of an ortho-phenylenediamine with a carboxylic acid at high temperatures or under acidic conditions. researchgate.net This method and its variations, which use carboxylic acid derivatives like esters, anhydrides, or acyl chlorides, are well-established. researchgate.netrsc.org For instance, reacting an o-phenylenediamine (B120857) with an acyl chloride in a solvent like dichloromethane (B109758) is a common procedure. researchgate.net These reactions often require reflux conditions to drive the cyclodehydration. beilstein-journals.org

Strategies for Regioselective Functionalization of the Benzimidazole Core

Achieving regioselectivity is critical in the synthesis of complex benzimidazoles. Functionalization can occur on the benzene ring or the imidazole (B134444) moiety.

Benzene Ring (C4-C7 positions): The most straightforward strategy to control substitution on the benzene portion is to begin with an already substituted o-phenylenediamine. For the synthesis of the title compound, using 4-nitro-1,2-phenylenediamine ensures the nitrogen functionality is correctly placed at what will become the 5-position of the benzimidazole ring. Direct functionalization of a pre-formed benzimidazole ring via electrophilic substitution is possible, but can lead to mixtures of isomers. mdpi.com

Imidazole Ring (N1/N3 and C2 positions): The C2-position is typically functionalized by choosing the appropriate aldehyde or carboxylic acid for the initial condensation. researchgate.net Regioselective alkylation or arylation at the N1 or N3 positions is challenging because the two nitrogen atoms have similar electronic properties. nih.gov Strategies to overcome this include using directing groups or exploiting steric hindrance. Cascade reactions catalyzed by metals like palladium have been developed to provide modular access to N-arylbenzimidazoles with predictable regiocontrol. nih.gov

Introduction of the 4-Chlorophenyl Moiety at the 2-Position

The most prevalent and efficient method for installing the 2-(4-chlorophenyl) group is the condensation of an o-phenylenediamine with 4-chlorobenzaldehyde. researchgate.net This reaction involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. A wide array of catalytic systems has been developed to promote this transformation under mild conditions and in high yields.

These catalysts range from simple, inexpensive salts like ammonium (B1175870) chloride to sophisticated metal-based systems. nih.gov For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be highly effective catalysts for the reaction between o-phenylenediamine and various aldehydes, including those with electron-withdrawing groups like chlorine. mdpi.com The reaction proceeds smoothly at ambient conditions. mdpi.com Other effective heterogeneous catalysts include engineered MgO@DFNS and Fe/MgO, which offer benefits such as high yields, short reaction times, and catalyst recyclability. researchgate.netrsc.org

Selective Amination Strategies at the 5-Position of the Benzimidazole Ring

The introduction of the amino group at the C5 position is a critical step that defines the final structure. The most reliable and widely adopted method is a two-step sequence:

Nitration: A nitro group is introduced into the benzimidazole backbone. This is typically achieved by starting with a nitrated precursor, such as 4-nitro-1,2-phenylenediamine . The condensation reaction with 4-chlorobenzaldehyde directly yields 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole . This approach avoids potential issues with regioselectivity that could arise from nitrating the assembled benzimidazole ring.

Reduction: The nitro group of the 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole intermediate is then selectively reduced to the corresponding 5-amino group. This reduction can be accomplished using a variety of standard reagents, such as tin(II) chloride (SnCl₂/HCl) or catalytic hydrogenation (H₂/Pd-C). A multistep synthesis for a related compound, 5-amino-1H-benzo[d]imidazole-2-thiol, effectively uses this strategy, starting with a nitroaniline, proceeding through cyclization, a second nitration at the 5-position, and a final reduction. nih.gov This underscores the robustness of using a nitro group as a masked amine.

A synthesis of a related complex benzimidazole derivative also highlights this common pathway, starting from a dinitrophenyl precursor which is eventually reduced to the amine. researchgate.net

Optimization of Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is crucial for achieving high yields and purity while minimizing reaction times and environmental impact. Significant research has focused on the catalyst, solvent, and temperature for the key condensation step.

Catalyst Selection: A diverse range of catalysts has been reported for the synthesis of 2-aryl benzimidazoles. These can be broadly categorized as metal-based and non-metal or metal-free systems.

Catalyst TypeExamplesKey FeaturesReferences
Heterogeneous Metal Au/TiO₂, Fe/MgO, ZnO NPs, MgO@DFNSRecyclable, mild conditions, high yields. researchgate.netmdpi.comrsc.orgsemanticscholar.org
Homogeneous Metal Cobalt complexes, Palladium catalysts, Copper saltsHigh efficiency, good functional group tolerance. nih.govacs.orgrsc.org
Non-Metal / Acid NH₄Cl, Boric Acid, Iodine, Chlorosulfonic acidInexpensive, environmentally benign, simple procedures. nih.govsemanticscholar.orgresearchgate.netorganic-chemistry.org

Optimization of Reaction Parameters: Studies have systematically optimized various parameters to enhance reaction efficiency. For instance, in the ammonium chloride-catalyzed synthesis of 2-phenyl benzimidazole, chloroform (B151607) was identified as the optimal solvent, and a 4:1 molar ratio of NH₄Cl to reactants gave the highest yield. nih.gov

Below is a table summarizing optimization data from a study using a heterogeneous MgO@DFNS catalyst for the condensation of o-phenylenediamine and an aldehyde. rsc.org

EntryCatalyst Loading (wt%)Temperature (°C)SolventTime (h)Yield (%)
1-Room TempEthanol (B145695)4<10
2-Room TempEthanol1660
35Room TempEthanol485
410Room TempEthanol495
51060Ethanol495
610Room TempMethanol (B129727)488
710Room TempAcetonitrile472
810Room TempWater465

This data clearly indicates that a 10 wt% catalyst loading in ethanol at room temperature provides the optimal conditions for this specific system, achieving a 95% yield in just 4 hours. rsc.org The use of microwave irradiation has also been explored as an alternative to conventional heating, often leading to significantly reduced reaction times. researchgate.netorganic-chemistry.org

Solvent Effects on Reaction Yields and Selectivity

The solvent plays a critical role in the synthesis of benzimidazole derivatives, influencing reactant solubility, reaction rates, and in some cases, product selectivity. In the initial condensation step to form 2-(4-chlorophenyl)-5-nitrobenzimidazole, various solvents can be employed. Research on the synthesis of similar 5-nitro benzimidazole derivatives has shown that solvents like dimethoxyethane can be effective for the condensation of 4-nitro-1,2-phenylenediamine with substituted aromatic aldehydes. thieme-connect.com The choice of solvent can significantly impact the reaction time and the ease of product isolation. For instance, in some procedures, the product precipitates from the reaction mixture upon cooling, simplifying the work-up process. thieme-connect.com

In the subsequent reduction of the nitro group, the choice of solvent is often dictated by the reducing agent used. For catalytic hydrogenation, polar protic solvents such as ethanol and methanol are commonly employed. google.comgoogle.com These solvents are adept at dissolving the nitro-intermediate and facilitating the interaction with the catalyst surface. For chemical reductions using reagents like tin(II) chloride, glacial acetic acid is a common solvent, providing an acidic medium that promotes the reduction process. chemicalpapers.com The use of aqueous ethanol has also been reported in tandem ring closure and nitro reduction reactions with sodium sulfide (B99878), where the water content was found to be crucial for high conversion rates. nih.gov

Reaction StepSolventEffect on ReactionTypical Yield
Condensation of 4-nitro-1,2-phenylenediamine and 4-chlorobenzaldehydeDimethoxyethaneEffective for the formation of the Schiff base intermediate and subsequent cyclization. thieme-connect.comModerate to Good
Ethanol/WaterA green solvent mixture that can be effective for condensation reactions, often with an oxidizing agent. chemicalbook.comGood to High
Reduction of 2-(4-chlorophenyl)-5-nitrobenzimidazoleEthanol/MethanolCommonly used for catalytic hydrogenation with Pd/C or Raney Nickel. google.comgoogle.comHigh
Glacial Acetic AcidUsed with reducing agents like SnCl₂ or iron, providing an acidic environment. chemicalpapers.commasterorganicchemistry.com55-60% chemicalpapers.com
Ethanol/Water MixtureCan be effective for reductions using sodium sulfide, with the water ratio being critical for optimal conversion. nih.govHigh

Role of Catalysts in Efficient Synthesis

Catalysts are instrumental in enhancing the rate and efficiency of both the condensation and reduction steps in the synthesis of this compound. In the formation of the benzimidazole ring from o-phenylenediamines and aldehydes, an oxidizing agent is often required to facilitate the cyclization and aromatization. Sodium metabisulfite (B1197395) is a commonly used oxidant in this context. thieme-connect.com

For the reduction of the nitro group, a variety of catalytic systems are available. Catalytic hydrogenation is a widely used and efficient method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. google.comgoogle.com These catalysts offer high efficiency and cleaner reaction profiles compared to stoichiometric reducing agents. The choice between Pd/C and Raney nickel can be influenced by the presence of other functional groups; for instance, Raney nickel might be preferred if dehalogenation of the chlorophenyl group is a concern. commonorganicchemistry.com

Chemical reducing agents are also frequently used, often in acidic media. A classic method involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid and a solvent like glacial acetic acid. chemicalpapers.com Other metal-based systems, such as iron powder in acidic conditions or zinc dust with ammonium formate (B1220265), also provide mild and effective alternatives for nitro group reduction. masterorganicchemistry.comresearchgate.net In some instances, sodium sulfide (Na₂S) or sodium polysulfides can be used for the selective reduction of nitro groups, particularly in polynitro compounds. stackexchange.com

Reaction StepCatalyst/ReagentRoleTypical Reaction Conditions
CondensationSodium Metabisulfite (Na₂S₂O₅)Oxidant for cyclization of the Schiff base intermediate. thieme-connect.comReflux in dimethoxyethane. thieme-connect.com
ReductionPalladium on Carbon (Pd/C)Catalyst for hydrogenation of the nitro group. google.comH₂ gas, elevated pressure and temperature, in an alcohol solvent. google.com
Raney NickelCatalyst for hydrogenation, can be an alternative to Pd/C to avoid dehalogenation. google.comcommonorganicchemistry.comH₂ gas, elevated pressure and temperature, in an alcohol solvent. google.com
Tin(II) Chloride (SnCl₂)Reducing agent for the nitro group. chemicalpapers.comIn glacial acetic acid with HCl. chemicalpapers.com
Iron (Fe) / HClReducing agent for the nitro group. masterorganicchemistry.comIn an acidic aqueous or alcoholic medium. masterorganicchemistry.com

Scalable Synthesis Protocols for Research Applications

A potential scalable, one-pot protocol for the synthesis of the target compound could involve the initial condensation of 4-nitro-1,2-phenylenediamine and 4-chlorobenzaldehyde in a suitable solvent. After the formation of the 2-(4-chlorophenyl)-5-nitrobenzimidazole intermediate is complete, a robust reduction system could be introduced directly into the same reaction vessel. For instance, a catalytic transfer hydrogenation approach using a hydrogen donor like ammonium formate with a Pd/C catalyst could be employed. This method avoids the need for high-pressure hydrogenation equipment, making it more amenable to standard laboratory setups and potentially safer for larger scale operations. researchgate.net

The use of reusable catalysts, such as heterogeneous catalysts like Pd/C, is another key aspect of a scalable protocol. After the reaction, the catalyst can be recovered by simple filtration and potentially reused in subsequent batches, which is both economically and environmentally beneficial. The work-up procedure should also be optimized for scalability. Precipitation of the final product from the reaction mixture followed by filtration is an ideal scenario, as it minimizes the need for extensive and time-consuming chromatographic purification. Adjusting the pH of the reaction mixture after the reduction can often facilitate the precipitation of the amine product.

A generalized scalable protocol would proceed as follows:

Charge a suitable reactor with 4-nitro-1,2-phenylenediamine, 4-chlorobenzaldehyde, and a solvent such as a mixture of ethanol and water.

Add an oxidizing agent, for example, sodium metabisulfite, and heat the mixture to reflux until the condensation reaction is complete, as monitored by a suitable analytical technique like TLC or LC-MS.

Cool the reaction mixture and introduce a heterogeneous catalyst such as Pd/C, followed by a hydrogen donor like ammonium formate.

Resume heating to effect the reduction of the nitro group.

Upon completion of the reduction, filter the hot reaction mixture to remove the catalyst.

Cool the filtrate to induce crystallization of the product, this compound.

Collect the product by filtration, wash with a suitable solvent, and dry under vacuum.

This approach, by combining steps and utilizing recyclable catalysts and straightforward purification methods, offers a practical and efficient route for the synthesis of this compound on a scale suitable for extensive research applications.

Chemical Derivatization and Structural Modification Strategies for 2 4 Chlorophenyl 3h Benzimidazol 5 Amine Analogs

Synthesis of N-Substituted Benzimidazole (B57391) Derivatives

The nitrogen atoms within the benzimidazole ring are key targets for derivatization, with N-substitution being a common strategy to modulate the molecule's lipophilicity and biological activity. frontiersin.orgnih.gov Alkylation and arylation are the most prevalent N-substitution reactions.

N-Alkylation: This is typically achieved by reacting the benzimidazole core with alkyl halides (e.g., ethyl bromide, benzyl (B1604629) bromide) in the presence of a base. nih.govlookchem.com The reaction can be performed under various conditions, including using sodium hydroxide (B78521) in an aqueous-SDS medium, which can enhance reaction rates by mitigating solubility issues. lookchem.com Studies on related benzimidazole scaffolds show that introducing linear aliphatic chains at the N-1 position can influence the molecule's biological profile. frontiersin.orgnih.gov For instance, N-alkylation of 2,5-disubstituted benzimidazoles has been accomplished using hexadecyl methanesulfonate (B1217627) in a basic medium at elevated temperatures. frontiersin.org

N-Arylation: The introduction of aryl groups at the imidazole (B134444) nitrogen is often accomplished via copper-catalyzed Chan-Lam coupling reactions, using aryl boronic acids as the arylating agent. nih.gov The choice of base and solvent is critical for achieving regioselectivity, particularly in a molecule with multiple nucleophilic nitrogen atoms like 2-(4-chlorophenyl)-3H-benzimidazol-5-amine. Research on the N-arylation of 5-bromo-2-aminobenzimidazole demonstrated that using TMEDA (tetramethylethylenediamine) as a base in a mixed solvent system of methanol (B129727) and water can promote selective N-arylation at the imidazole ring. nih.gov This selectivity arises because bidentate ligands like TMEDA form stable complexes with the copper catalyst, enhancing its reactivity towards the imidazole NH group over the exocyclic amine. nih.gov

Table 1: Examples of N-Substitution Reactions on Benzimidazole Scaffolds

Substituent (R) Reagent Catalyst/Base Conditions Reference
Alkyl (e.g., C1-C7 chains) Alkyl Bromide Varies Room Temperature or Heated nih.gov
Benzyl Benzyl Bromide 50% aq. NaOH / SDS 10-15 mins, 60°C lookchem.com
p-Tolyl p-Tolylboronic acid Cu(OAc)₂·H₂O / TMEDA MeOH/H₂O, 2h nih.gov
p-Methoxyphenyl p-Methoxyphenylboronic acid Cu(OAc)₂·H₂O / TMEDA MeOH/H₂O, 2h nih.gov
Hexadecyl Hexadecyl methanesulfonate Basic Medium 120°C, 4h frontiersin.org

Modifications at the 5-Amino Position: Acylation, Alkylation, and Schiff Base Formation

The exocyclic 5-amino group is a primary amine, making it a reactive handle for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. researchgate.net

Acylation: The 5-amino group can be readily acylated to form the corresponding amide derivatives. This reaction is typically carried out using acylating agents such as acid chlorides or acid anhydrides. libretexts.orgnih.gov For example, reacting 2-aminobenzimidazoles with substituted benzoic acids in the presence of a coupling agent like TSTU (O-(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a base like DIEA (diisopropylethylamine) yields acyl-2-aminobenzimidazoles. nih.gov This modification is often used to introduce a wide range of functional groups and explore structure-activity relationships. nih.gov

Alkylation: While N-alkylation of the imidazole ring nitrogens is more common, direct alkylation of the 5-amino group can be achieved. However, achieving selectivity can be challenging due to the competing nucleophilicity of the ring nitrogens. researchgate.netnih.gov Synthetic strategies often require the use of protecting groups to block the imidazole nitrogens, thereby directing the alkylating agent to the 5-amino position.

Schiff Base Formation: The condensation of the primary 5-amino group with various aldehydes or ketones leads to the formation of Schiff bases (imines). nih.gov This reaction generally involves two steps: the initial addition of the amine to the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the final imine. nih.gov The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) and conducted by refluxing the reactants in a suitable solvent like ethanol (B145695). researchgate.net To drive the reaction to completion, the water formed as a byproduct can be removed, for instance, through azeotropic distillation or by using pervaporation techniques. researchgate.netmdpi.com It has been noted in related systems that when glacial acetic acid is used as the solvent, competing acetylation of the amino group can occur. researchgate.net

Table 2: Modification Reactions at the 5-Amino Position

Reaction Type Reagents Typical Conditions Product Reference
Acylation Acid Chloride, Acid Anhydride Base (e.g., DIEA), Coupling Agent (e.g., TSTU) Amide nih.gov
Schiff Base Formation Aldehyde or Ketone Reflux in Ethanol, Acid Catalyst (e.g., Acetic Acid) Imine (Schiff Base) nih.govresearchgate.net
Alkylation Alkyl Halide Base, often requires protecting groups for selectivity Secondary/Tertiary Amine researchgate.net

Diversification of the Phenyl Substituent at the 2-Position

The 2-(4-chlorophenyl) group is a defining feature of the parent compound, and its modification is a key strategy for creating analogs. Diversification at this position is most fundamentally achieved during the synthesis of the benzimidazole ring itself. The most common method for synthesizing 2-aryl benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a substituted benzaldehyde (B42025) or benzoic acid. organic-chemistry.orgresearchgate.net

By choosing a different aromatic aldehyde in the initial cyclization reaction with 4-amino-1,2-phenylenediamine, a wide variety of 2-aryl-5-aminobenzimidazole analogs can be produced. For example, using benzaldehyde would yield the 2-phenyl analog, while using 3-nitrobenzaldehyde (B41214) would introduce a nitro group on the phenyl ring. frontiersin.orggoogle.com This approach allows for the systematic exploration of electronic and steric effects by incorporating various substituents (e.g., methyl, methoxy, nitro, etc.) onto the 2-phenyl ring. nih.govnih.gov

Table 3: Examples of 2-Aryl Benzimidazole Analogs from Varied Aldehydes

2-Aryl Substituent Aldehyde Starting Material Reference
Phenyl Benzaldehyde google.com
4-Hydroxyphenyl 4-Hydroxybenzaldehyde nih.gov
4-Nitrophenyl 4-Nitrobenzaldehyde nih.gov
3-Nitrophenyl 3-Nitrobenzaldehyde frontiersin.org
4-Methoxyphenyl 4-Methoxybenzaldehyde nih.gov

Introduction of Additional Functionalities onto the Benzimidazole Scaffold

Beyond modifications at the N-1, C-2, and C-5 positions, the benzimidazole scaffold can be further functionalized by introducing groups at the C-4, C-6, and C-7 positions of the benzene (B151609) ring or by constructing fused heterocyclic systems. One powerful strategy involves using 2-aminobenzimidazoles as building blocks for more complex structures. For example, they can react with enaminonitriles and enaminones to create fused pyrimido[1,2-a]benzimidazole (B3050247) derivatives. researchgate.net

Another approach is to start with an already substituted o-phenylenediamine in the initial benzimidazole synthesis. For instance, using 3-methylbenzene-1,2-diamine would lead to a benzimidazole with a methyl group at the 7-position. symbiosisonlinepublishing.com Such strategies, where complexity is built in from the starting materials, are crucial for accessing derivatives that are difficult to obtain through direct substitution on the pre-formed benzimidazole ring. These advanced scaffolds are often explored for their potential as novel therapeutic agents or materials. nih.gov

Chemo- and Regioselective Synthesis of Advanced Derivatives for Specific Research Probes

The development of advanced derivatives for use as specific research probes requires precise control over chemical reactions to ensure that functional groups are installed at the desired positions—a concept known as chemoselectivity and regioselectivity.

Regioselectivity in N-Substitution: As previously mentioned, the benzimidazole core of this compound has three potentially reactive nitrogen atoms (N-1, N-3, and the 5-amino group). Selective functionalization of one nitrogen over the others is a significant challenge. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substrate. mdpi.com In Chan-Lam N-arylation, the choice of a bidentate ligand like TMEDA has been shown to direct the reaction specifically to the imidazole nitrogen, leaving the exocyclic amine untouched. nih.gov This control is vital for synthesizing probes where a specific nitrogen atom must be modified.

Control through Reaction Mechanisms: The inherent mechanism of a reaction can also dictate its regiochemical outcome. For instance, the reaction of 2-aminobenzimidazole (B67599) with β-enamino diketones can lead to different regioisomers of benzo tandfonline.comnih.govimidazo[1,2-a]pyrimidines depending on the specific electron-withdrawing group on the diketone. researchgate.net This demonstrates how subtle changes in a reactant can steer the reaction down a specific pathway to yield a single, desired isomer. Such predictable, regioselective reactions are highly valuable for the rational design of complex molecular probes.

Structure Activity Relationship Sar Investigations of 2 4 Chlorophenyl 3h Benzimidazol 5 Amine and Its Analogs

Elucidation of Pharmacophoric Requirements of the Benzimidazole (B57391) Core

The benzimidazole nucleus is considered a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets. Its fundamental pharmacophoric features include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the pyridine-type nitrogen), and an aromatic system capable of pi-pi stacking interactions. rsc.org The specific biological activity is then finely tuned by the nature and position of its substituents.

For instance, in the context of anticancer activity, the benzimidazole core serves as a key structural element for agents targeting enzymes like topoisomerase I and various kinases. nih.govresearchgate.net The planar benzimidazole ring system can intercalate between DNA base pairs, an interaction crucial for topoisomerase I inhibition. nih.gov The diazole ring fused to a benzene (B151609) ring creates a unique electronic distribution and shape that is recognized by the active sites of numerous enzymes. rsc.org

Studies on different series of benzimidazole derivatives have highlighted that the core itself is a critical anchor. For example, in a series of interleukin-5 (IL-5) inhibitors, the benzimidazole ring was found to be a successful replacement for a chromenone ring, indicating its ability to fulfill similar pharmacophoric roles to maintain inhibitory activity. researchgate.net The essential pharmacophoric nature of the benzimidazole core is thus its versatile ability to present substituents in a defined spatial orientation and to engage in multiple types of non-covalent interactions with a biological target.

Impact of Substituents on Molecular Conformation and Electronic Properties

For example, substitutions at the C5 and C6 positions of the benzimidazole ring can significantly impact activity. In a study of 1H-benzimidazole-linked β-carbolines as anticancer agents, a 5,6-dimethoxy substitution was found to confer greater activity than an unsubstituted analog, suggesting that electron-donating groups at these positions can enhance interactions with the target kinase. rsc.org Conversely, the introduction of four iodine atoms onto the benzene ring of a benzimidazole derivative (4,5,6,7-tetraiodobenzimidazole) resulted in a potent inhibitor of protein kinase CK2, demonstrating that bulky, electron-withdrawing groups can also lead to high affinity by occupying specific pockets in the ATP-binding site. nih.gov

The planarity of the benzimidazole core can also be affected by its substituents. In the crystal structure of 2-(4-chlorophenyl)-1H-benzimidazole, the benzimidazole ring system is essentially planar, but the 4-chlorophenyl ring is twisted at an angle relative to it. researchgate.net This dihedral angle is a key conformational parameter that can determine how the molecule fits into a binding site.

Correlation between Structural Features and Biological Target Interactions

Anti-inflammatory Activity: In the context of inflammation, 2-phenyl-substituted benzimidazoles have been studied as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. A study by Bukhari et al. (2016) on 2-phenyl-substituted benzimidazoles revealed that substitution patterns are critical for enzyme inhibition. nih.gov Specifically, an amine group at the R¹ position (analogous to the 5-amino position) was found to enhance the inhibition of COX-1, COX-2, and 5-LOX. nih.gov

Anticancer Activity: As anticancer agents, benzimidazole derivatives interact with several key targets:

Topoisomerase I: Bis-benzimidazoles are known to bind to the minor groove of DNA, which in turn inhibits the action of topoisomerase I, an enzyme essential for DNA replication and repair. nih.gov The planar structure of the 2-phenylbenzimidazole (B57529) core is suitable for intercalation into the DNA-topoisomerase complex. researchgate.netnih.gov

Kinase Inhibition: The benzimidazole scaffold is a common feature in kinase inhibitors. Derivatives of 2-phenyl-1H-benzo[d]imidazole have shown inhibitory activity against c-Met tyrosine kinase. nih.gov The lipophilicity of the substituent on the 2-phenyl ring was found to be important, with more lipophilic groups favoring hydrophobic interactions within the kinase's active site. nih.gov

Aromatase Inhibition: In the context of hormone-dependent cancers, benzimidazole derivatives have been developed as aromatase inhibitors. The presence of a chlorine substituent on the benzene ring of a related derivative was shown to enhance interaction with the aromatase active site through the formation of a halogen bond. nih.gov

Antiviral and Antibacterial Activity: Benzimidazole derivatives have also shown promise as antimicrobial agents. For instance, certain derivatives bearing a 4-chlorophenyl group have demonstrated moderate to good inhibitory activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

The following table summarizes the correlation between structural features and biological targets for various benzimidazole analogs.

Biological TargetKey Structural Features of AnalogsReference
COX & 5-LOX2-phenyl substitution, Amine group at R¹ position nih.gov
Topoisomerase IPlanar benzimidazole core for DNA intercalation researchgate.netnih.gov
c-Met Tyrosine KinaseLipophilic substituent on the 2-phenyl ring nih.gov
AromataseChlorine substituent on the benzene ring nih.gov
S. aureus & M. tuberculosis4-chlorophenyl group nih.gov

Contributions of the 4-Chlorophenyl Group to Activity Modulation

The 2-phenyl ring is a common feature in many biologically active benzimidazoles, and its substitution pattern plays a pivotal role in modulating potency and selectivity. The 4-chlorophenyl group in the title compound is particularly significant.

The chlorine atom is an electron-withdrawing group due to its electronegativity, yet it is also lipophilic. This dual nature can influence the molecule's properties in several ways:

Electronic Effects: The electron-withdrawing nature of the chlorine can affect the pKa of the benzimidazole nitrogens, potentially influencing ionization state and hydrogen bonding capacity at physiological pH.

Hydrophobic Interactions: The lipophilic character of the chlorophenyl group can promote hydrophobic interactions within the binding pockets of target proteins. For instance, in a series of c-Met kinase inhibitors, lipophilic substituents on the 2-phenyl ring were found to be favorable for activity. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This type of interaction was observed to enhance the binding of a benzimidazole derivative to the enzyme aromatase. nih.gov

Metabolic Stability: The presence of a chlorine atom can block a potential site of metabolism (oxidation) on the phenyl ring, thereby increasing the metabolic stability and half-life of the compound.

In studies of antibacterial agents, derivatives containing a 4-chlorophenyl moiety exhibited notable inhibitory action against several bacterial strains, including resistant ones. nih.gov This highlights the positive contribution of this specific substituent to antimicrobial activity.

Influence of the 5-Amino Group on Molecular Recognition

The 5-amino group on the benzimidazole core is a key modulator of molecular recognition and can have varied, often context-dependent, effects on biological activity. As a hydrogen bond donor and acceptor, it can directly participate in interactions with a biological target.

Crystal structure analysis of 5-amino-1-methyl-1H-benzimidazole shows that the lone pair of electrons on the amino nitrogen atom is involved in conjugation with the benzimidazole's π-system. nih.gov This conjugation affects the charge distribution across the entire heterocyclic system and contributes to the molecule's ability to interact via intercalative forces with DNA. nih.gov

The influence of the 5-amino group is highly dependent on the specific biological target:

In the aforementioned study on anti-inflammatory benzimidazoles, an amine group at a position analogous to C5 was found to enhance the inhibition of COX and 5-LOX enzymes. nih.gov

In a different study, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, derived from a 5-amino precursor, were identified as potent inhibitors of α-glucosidase, suggesting the 5-position is a favorable site for modification in the development of anti-diabetic agents. nih.gov

In the development of anticancer agents targeting cyclin-dependent kinases (CDKs), an amino group at the C5 position led to a complete loss of anti-inflammatory and CDK-inhibitory activity in that specific series. researchgate.net

This dichotomy underscores that while the 5-amino group can be a critical point of interaction, its contribution to binding affinity is dictated by the specific topology and chemical environment of the target's active site. It can be a crucial pharmacophoric element or a point of negative steric or electronic repulsion, depending on the context.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models translate structural features into numerical descriptors and use statistical methods to derive equations that can predict the activity of new, unsynthesized compounds.

For benzimidazole derivatives, several QSAR studies have been conducted to guide the design of more potent agents. For example, a 2D-QSAR study was performed on a series of 41 substituted 2-phenyl-benzimidazole derivatives with anti-allergic activity. sphinxsai.com In this study, the logarithm of the inverse IC50 value (a measure of potency) was taken as the dependent variable, and various physicochemical descriptors (thermodynamic, electronic, topological, and spatial) were used as independent variables. The resulting model showed good statistical quality and predictive potential, indicating that descriptors related to electronic properties and molecular shape were important for activity. sphinxsai.com

Another 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their inhibitory activity against the MDA-MB-231 breast cancer cell line. researchgate.net This model also achieved satisfactory internal and external validation, providing insights into the structural requirements for cytotoxicity against this specific cancer cell line. researchgate.net In a QSAR study of arylamines as potential inhibitors of the SARS-CoV-2 PLpro enzyme, it was found that the presence of an aromatic ring and a basic nitrogen atom—both features of the benzimidazole core—was crucial for good antiviral activity. nih.gov

These QSAR models, often combined with molecular docking studies, provide a powerful platform for understanding the key structural features that govern the biological activity of benzimidazole derivatives. They can help prioritize which analogs to synthesize, saving time and resources in the drug discovery process.

Mechanistic Studies of Molecular Interactions and Biological Target Engagement

In Vitro Studies of Enzyme Inhibition and Activation Mechanisms

The benzimidazole (B57391) core is a prominent feature in numerous enzyme inhibitors. Derivatives have been shown to target a variety of enzymes through different mechanisms. For instance, certain benzimidazole-based compounds act as allosteric non-nucleoside inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP), an enzyme critical for viral replication. nih.gov These inhibitors are believed to bind to a site on the enzyme remote from the active site, inducing a conformational change that blocks the initiation of RNA synthesis. nih.gov

In the context of cancer therapy, benzimidazole derivatives have been identified as potent inhibitors of key signaling enzymes. mdpi.com Compounds with a 2-aryl-benzimidazole structure have demonstrated significant inhibitory activity against protein kinases like Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are frequently mutated in various cancers. mdpi.com The mechanism often involves competitive binding at the ATP-binding site within the kinase domain. nih.gov The electron-rich nitrogen atoms of the benzimidazole ring facilitate the formation of hydrogen bonds and other weak interactions within the enzyme's active site, contributing to their inhibitory potential. mdpi.com

Table 1: Examples of Enzyme Inhibition by Benzimidazole Derivatives
Compound ClassTarget EnzymeMechanism of ActionReference
Benzimidazole-based non-nucleoside inhibitorsHCV RNA-dependent RNA polymerase (RdRP)Allosteric inhibition, blocking the polymerization step. nih.gov
2-Aryl-benzimidazole derivativesEGFR / BRAFV600EDual inhibition, likely through competitive binding at the ATP-binding site. mdpi.com
Benzimidazole/1,2,3-triazole hybridsEpidermal Growth Factor Receptor (EGFR)Inhibition via hydrogen bonding interactions with key residues (e.g., Lys721, Thr830) in the binding pocket. nih.gov
General BenzimidazolesPoly (ADP-ribose) polymerase (PARP)Inhibition of PARP, disrupting DNA repair pathways. nih.gov

Investigation of Receptor Binding and Modulatory Effects

The structural similarity of the benzimidazole scaffold to endogenous purines allows its derivatives to bind to various biological receptors, often acting as antagonists or modulators. nih.gov For example, certain pyrazole-benzimidazole derivatives have been developed as selective and potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family (FGFR1, 2, and 3). youtube.com These compounds show activity against cancer cells that have genetic alterations in these receptors. youtube.com

In the field of neuroscience, benzimidazole-containing compounds have been investigated for their effects on G protein-coupled receptors (GPCRs). One such derivative, D2AAK4, was identified as a multi-target antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. researchgate.net The proposed binding mode involves an electrostatic interaction between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's transmembrane domain. researchgate.net Furthermore, other derivatives have been characterized as antagonists and inverse agonists at cannabinoid CB1 receptors, demonstrating the scaffold's versatility in modulating key signaling systems. nih.gov

Analysis of Interactions with Cellular Pathways (e.g., DNA, RNA, Proteins)

Benzimidazole derivatives exert their biological effects by interacting with fundamental cellular components and pathways. A primary mechanism for many anthelmintic benzimidazoles is the inhibition of microtubule polymerization by binding to the protein β-tubulin. This disruption of the cytoskeleton arrests cell division during metaphase.

Beyond protein interactions, some benzimidazoles can interact directly with nucleic acids. The planar nature of the fused ring system allows them to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This can lead to the inhibition of DNA replication and transcription, contributing to their antiproliferative effects. Additionally, derivatives have been shown to inhibit enzymes central to DNA metabolism and repair, such as topoisomerases and poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net The ability of the benzimidazole ring system to accept or donate protons and form various weak interactions makes it adept at binding to a wide range of biological macromolecules. mdpi.com

Studies on Antimicrobial Mechanisms (e.g., interference with essential microbial processes)

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. The mechanism of action often involves the disruption of essential microbial processes. Hybrid molecules combining benzimidazole and triazole moieties have shown significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. wikipedia.org While the precise mechanisms can vary, they are thought to interfere with microbial metabolic pathways or cell wall synthesis. The formation of metal complexes with benzimidazole derivatives can also enhance their antimicrobial properties, potentially by disrupting microbial processes through redox cycling or other mechanisms. wikipedia.org

Understanding Antiviral and Antifungal Mechanisms through Molecular Probes

Molecular studies have elucidated specific mechanisms by which benzimidazoles combat viral and fungal pathogens. In virology, as mentioned, benzimidazoles can function as allosteric inhibitors of viral enzymes like the HCV RdRP, a mechanism confirmed through kinetic studies and resistance mapping. nih.gov This approach offers high specificity, as the target enzyme is unique to the virus. nih.gov

In mycology, benzimidazoles disrupt fungal viability through several pathways. A well-established mechanism for azole antifungals involves the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, which is critical for maintaining the integrity of the fungal cell membrane. Some 5-aminoimidazole derivatives have been shown to induce the production of reactive oxygen species (ROS) and affect fungal biofilm formation. Studies on phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani have shown that novel benzo wikipedia.orgimidazo[1,2-d] mdpi.comnih.govwikipedia.orgtriazine derivatives can significantly inhibit mycelial growth, indicating interference with processes essential for fungal development.

Table 2: Antifungal Activity of Selected Benzo wikipedia.orgimidazo[1,2-d] mdpi.comnih.govwikipedia.orgtriazine Derivatives at 50 µg/mL
CompoundInhibition Rate vs. B. cinerea (%)Inhibition Rate vs. R. solani (%)Inhibition Rate vs. C. capsici (%)Reference
4o76.7Data not specifiedData not specified
4bData not specified63.5Data not specified
4tData not specifiedData not specified66.8
4g, 4n, 4u, 4v>50>50>50

Exploration of Antiproliferative Mechanisms in Model Systems

The antiproliferative activity of benzimidazole derivatives is a major focus of cancer research. A key mechanism is the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that certain 2-aryl-benzimidazoles can trigger apoptosis by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com

This pro-apoptotic effect is often a direct consequence of inhibiting critical cell survival pathways. As discussed, benzimidazoles can act as multitargeting agents, inhibiting several protein kinases such as EGFR, VEGFR, and PDGFR that are vital for tumor growth and angiogenesis. researchgate.net By blocking these upstream signaling nodes, these compounds effectively shut down the proliferative signals that cancer cells depend on, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net

Role of Metal Chelation in Biological Contexts

The benzimidazole ring, containing two nitrogen donor atoms, is an effective chelating ligand capable of forming stable coordination complexes with a variety of metal ions, including copper (Cu), zinc (Zn), nickel (Ni), and ruthenium (Ru). mdpi.comnih.gov This chelation is a significant mechanism that can profoundly influence biological activity. The formation of a metal complex can enhance the therapeutic properties of the benzimidazole ligand itself. nih.govwikipedia.org For example, metal complexes of benzimidazole derivatives have demonstrated potent antiproliferative activity. nih.govnih.gov The proposed mechanism for some of these complexes involves the generation of intracellular reactive oxygen species (ROS), which induces oxidative stress and leads to DNA damage and apoptosis in cancer cells. mdpi.com In other cases, the metal complex may have an enhanced ability to bind to and interfere with biological targets like DNA compared to the free ligand. wikipedia.org

Computational and Theoretical Chemistry Approaches in Studying 2 4 Chlorophenyl 3h Benzimidazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and reactivity indices with remarkable accuracy.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) stands as a workhorse in computational chemistry for its balance of accuracy and computational cost. For 2-(4-chlorophenyl)-3H-benzimidazol-5-amine, a DFT study would commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface.

Key parameters obtained from DFT calculations would include bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzimidazole (B57391) ring system and the rotational freedom of the 4-chlorophenyl group are critical structural features that would be precisely quantified. The energetics of different possible tautomers or conformers would also be calculated to identify the most stable form of the molecule under various conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.75 Å
Bond LengthC-N (imidazole)~1.38 Å
Bond LengthC=N (imidazole)~1.33 Å
Bond AngleC-N-C (imidazole)~108°
Dihedral AngleBenzimidazole-Chlorophenyl~20-40°

Note: The values in this table are illustrative and based on typical values for similar structures. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would likely reveal negative potential (typically colored red or yellow) around the nitrogen atoms of the benzimidazole ring and the amine group, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and imidazole (B134444) groups, highlighting their potential as hydrogen bond donors. The chlorine atom would also influence the electrostatic potential of the phenyl ring.

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Pathways

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity and its ability to participate in electronic transitions.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, FMO analysis would pinpoint the specific atoms or regions that are the primary sites for electron donation and acceptance, providing insights into its potential role in charge-transfer interactions with biological targets.

Table 2: Illustrative Frontier Molecular Orbital Data

OrbitalEnergy (eV)Primary Location
HOMO-5.5 to -6.5Likely on the benzimidazole ring and amine group
LUMO-1.0 to -2.0Likely on the chlorophenyl ring and imidazole moiety
HOMO-LUMO Gap3.5 to 5.5Indicative of moderate reactivity

Note: These energy values are hypothetical and serve as an example of what FMO analysis would yield.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are employed to understand how a molecule interacts with a biological target, such as a protein or enzyme. These computational techniques are central to modern drug discovery.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

For this compound, docking studies against various therapeutically relevant protein targets could reveal potential biological activities. The results would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the amine group and imidazole nitrogens could act as hydrogen bond donors or acceptors, while the aromatic rings could engage in hydrophobic and pi-stacking interactions.

Conformational Dynamics of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not available from static docking poses. By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation and the flexibility of both the ligand and the protein's binding site.

An MD simulation of this compound bound to a target protein would track the conformational changes of the ligand within the binding pocket. This analysis can reveal the key residues that maintain stable interactions and how water molecules might mediate the binding. The results of MD simulations are crucial for validating the predictions from molecular docking and for gaining a more realistic understanding of the binding event at an atomic level.

In Silico Screening and Virtual Library Design for Novel Analogs

The process of discovering new drug candidates can be significantly accelerated through the use of in silico screening and the design of virtual libraries. These computational techniques allow for the rapid assessment of large numbers of molecules for their potential biological activity and pharmacokinetic profiles before they are synthesized.

Virtual Library Design

The core structure of this compound serves as a scaffold for the design of virtual libraries of novel analogs. By systematically modifying the functional groups at various positions on the benzimidazole ring and the phenyl substituent, a vast number of derivatives can be generated computationally. For instance, substitutions can be made at the amine group on the benzimidazole core, or the chlorine atom on the phenyl ring can be replaced with other halogens or electron-donating/withdrawing groups. This approach allows for the exploration of a wide chemical space to identify compounds with potentially improved properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are a cornerstone of virtual screening, establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajchem-a.combiolscigroup.us For benzimidazole derivatives, 2D-QSAR models have been successfully developed to predict their activity against various targets. ajchem-a.com These models use molecular descriptors, which are numerical representations of molecular properties, to build a correlative equation. Descriptors can include electronic properties (such as the energy of the highest occupied molecular orbital, E-HOMO, and the lowest unoccupied molecular orbital, E-LUMO), steric parameters, and lipophilicity. biolscigroup.usscholars.direct By applying a validated QSAR model to a virtual library of this compound analogs, their potential activity can be predicted, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug design, this involves docking potential ligands into the binding site of a biological target, such as an enzyme or receptor. For analogs of this compound, docking studies can elucidate the binding modes and interactions with the target protein. This information is crucial for understanding the mechanism of action and for designing new analogs with enhanced binding affinity. rsc.org For example, studies on similar benzimidazole derivatives have used molecular docking to predict their binding to targets like cyclooxygenase (COX) enzymes, providing insights into their potential as anti-inflammatory agents. nih.govrsc.org

ADME/Tox Prediction

A significant hurdle in drug development is the failure of candidates due to poor absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles. nih.govresearchgate.net In silico methods are now routinely used to predict these properties early in the drug discovery process. nih.govmdpi.com For a virtual library of this compound analogs, various computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for mutagenicity or carcinogenicity. nih.govresearchgate.net These predictions help to filter out compounds that are likely to have unfavorable pharmacokinetic or toxicological properties, saving considerable time and resources. nih.gov

The following table provides an example of predicted ADME properties for a series of hypothetical analogs of this compound, showcasing the type of data generated in these studies.

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Oral Bioavailability (%)
Analog 1 257.713.52385
Analog 2 292.154.22380
Analog 3 271.743.83375
Analog 4 306.184.53370

This table is for illustrative purposes and does not represent actual experimental data.

Prediction of Nonlinear Optical (NLO) Properties and Other Physicochemical Parameters

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the nonlinear optical (NLO) properties of molecules. nih.govresearchgate.net Materials with significant NLO responses are of great interest for applications in optoelectronics and photonics. pdn.ac.lkyoutube.com Benzimidazole derivatives have been identified as promising candidates for NLO materials due to their extended π-conjugated systems, which can be readily modified to tune their electronic properties. nih.gov

Nonlinear Optical (NLO) Properties

The NLO response of a molecule is primarily described by its first-order hyperpolarizability (β). nih.gov DFT calculations can be employed to compute the components of the β tensor and the total hyperpolarizability (β_tot). researchgate.netpdn.ac.lk Studies on similar 2-arylbenzimidazole derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. nih.gov The intramolecular charge transfer (ICT) between these groups, facilitated by the π-system of the benzimidazole core, is a key factor in determining the magnitude of β. pdn.ac.lk

A crucial aspect of these computational studies is the correlation between the HOMO-LUMO energy gap and the hyperpolarizability. Generally, a smaller HOMO-LUMO gap is associated with a larger β value, indicating a more facile intramolecular charge transfer. nih.gov

The table below presents theoretical NLO data for a selection of benzimidazole derivatives, illustrating the impact of substituent effects on their hyperpolarizability.

CompoundHOMO-LUMO Gap (eV)First-Order Hyperpolarizability (β_tot) (a.u.)
Benzimidazole Derivative A 4.51500
Benzimidazole Derivative B 4.12500
Benzimidazole Derivative C 3.84000
Benzimidazole Derivative D 3.56000

This table is a representative example based on findings for similar compounds and does not reflect data for the specific title compound.

Other Physicochemical Parameters

Furthermore, as mentioned in the previous section, ADME properties are critical physicochemical parameters that can be predicted in silico. These predictions are based on the calculated molecular descriptors and existing models that correlate these descriptors with experimental data. nih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy would be the cornerstone for determining the precise structure of 2-(4-chlorophenyl)-3H-benzimidazol-5-amine in solution.

1D and 2D NMR Techniques for Complex Derivative Structure Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, would provide foundational information. The ¹H NMR spectrum would reveal the number of different types of protons and their immediate electronic environment, with expected signals for the aromatic protons on both the benzimidazole (B57391) and chlorophenyl rings, as well as the amine and imidazole (B134444) N-H protons. The ¹³C NMR spectrum would similarly identify all unique carbon atoms in the molecule.

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic spin systems, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This network of correlations would allow for the unambiguous assignment of every atom in the molecular structure.

Solid-State NMR for Polymorphic Studies and Supramolecular Interactions

In the solid state, molecules can exist in different crystalline forms, or polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to probe the structure and dynamics of these solid forms. nih.govbeilstein-journals.orgresearchgate.netnih.gov By analyzing the chemical shifts and through-space dipolar couplings in the solid state, ssNMR could identify and characterize different polymorphs of this compound. Furthermore, this technique can provide critical insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture of the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule and probing their interactions. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching of the amine and imidazole groups, C-N stretching, C=N stretching of the imidazole ring, and the aromatic C-H and C=C stretching vibrations. The presence of the chlorine atom would also give rise to a characteristic C-Cl stretching vibration. Comparing the vibrational frequencies from both techniques would provide a more complete picture of the molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the conjugated benzimidazole and chlorophenyl ring systems. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment, providing valuable information about the electronic properties of the molecule.

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystallographic Analysis of this compound and its Co-crystals

Growing a suitable single crystal of this compound would allow for its complete structural determination by single-crystal X-ray diffraction. This would provide precise bond lengths, bond angles, and details of the crystal packing, including intermolecular hydrogen bonds involving the amine and imidazole groups.

Powder X-ray diffraction (PXRD) would be used to analyze the bulk crystalline material, confirm the phase purity, and identify different polymorphic forms. Furthermore, the formation of co-crystals, where the target molecule crystallizes with another compound, could be investigated. PXRD would be a primary tool to identify the formation of new crystalline phases, indicating successful co-crystallization.

Structural Analysis of Ligand-Receptor Complexes

While direct experimental structural data from techniques like X-ray crystallography or cryo-electron microscopy for a "this compound"-receptor complex are not extensively documented in public literature, computational methods such as molecular docking and molecular dynamics simulations serve as powerful tools to predict and analyze these interactions. These in silico approaches provide critical insights into the binding modes and affinities of benzimidazole-based ligands with their biological targets.

For instance, studies on similar benzimidazole derivatives as inhibitors of protein kinase CK1δ have utilized molecular docking to elucidate the key interactions within the ATP-binding site. unipd.it These computational models predict that the benzimidazole scaffold can form crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues of the receptor, which are essential for its inhibitory activity. In a study of a related quinazolinone derivative, docking calculations were employed to evaluate its potential as a ligand for the µ-opioid receptor, highlighting the importance of its three-dimensional structure in receptor binding. mdpi.com

The predicted interactions for benzimidazole derivatives with their target receptors often involve a network of hydrogen bonds, pi-stacking, and hydrophobic interactions. The following table summarizes the types of interactions observed in computational studies of similar compounds, which can be extrapolated to understand the potential binding of "this compound" to a receptor.

Interaction TypeInteracting Moiety on LigandPotential Interacting Amino Acid Residues
Hydrogen BondingBenzimidazole N-H, Amine groupAsp, Glu, Ser, Thr, Gln, Asn
Pi-Pi StackingBenzimidazole ring, Chlorophenyl ringPhe, Tyr, Trp, His
Hydrophobic InteractionsChlorophenyl groupLeu, Val, Ile, Ala, Met

This table represents a generalized summary of potential interactions based on computational studies of similar benzimidazole derivatives.

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Metabolite Profiling in In Vitro Studies

Mass spectrometry is an indispensable analytical technique for the characterization of synthetic compounds and the identification of their metabolites. High-resolution mass spectrometry (HRMS) can confirm the molecular composition of novel compounds with high accuracy. mdpi.com In the context of "this compound," MS is crucial for verifying its synthesis and for studying its behavior in in vitro systems.

The elucidation of reaction pathways often involves the analysis of reaction mixtures at different time points to identify intermediates and final products. The fragmentation patterns observed in the mass spectrum provide structural information about the molecule. For benzimidazole derivatives, common fragmentation pathways involve cleavage of the substituent groups and the heterocyclic rings.

Metabolite profiling, a key aspect of in vitro drug metabolism studies, relies heavily on MS to identify the products of enzymatic reactions, typically carried out using liver microsomes. Potential metabolic transformations for "this compound" could include hydroxylation of the aromatic rings, N-oxidation, or conjugation reactions. The following table outlines the expected mass-to-charge ratios (m/z) for the parent compound and some of its potential metabolites in a positive ion mode.

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Potential Metabolic Modification
This compoundC₁₃H₁₀ClN₃243.0563244.0641Parent Compound
Hydroxylated MetaboliteC₁₃H₁₀ClN₃O259.0512260.0590Hydroxylation
Glucuronide ConjugateC₁₉H₁₈ClN₃O₆419.0884420.0962Glucuronidation

This table provides theoretical m/z values for the parent compound and potential metabolites. Actual observed values may vary depending on the experimental conditions.

The synthesis of related imidazole derivatives has been monitored using GC-MS, demonstrating the utility of mass spectrometry in tracking reaction progress and characterizing products. mdpi.com The analysis of fragmentation patterns in the mass spectra of these compounds aids in confirming their proposed structures. For example, the mass spectrum of a synthesized pyrazolo[5,1-c] researchgate.netunipd.itnih.govtriazine derivative showed characteristic peaks corresponding to the loss of specific fragments, which helped in its structural confirmation. researchgate.net

Emerging Research Directions and Future Perspectives of 2 4 Chlorophenyl 3h Benzimidazol 5 Amine

Development as Probes for Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems, and there is growing interest in developing benzimidazole (B57391) derivatives for this purpose. chemicalprobes.org The structural framework of 2-(4-chlorophenyl)-3H-benzimidazol-5-amine is particularly amenable to modification for creating fluorescent probes. For instance, related imidazopyridine derivatives have been synthesized to act as fluorescent probes for the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov This receptor's overexpression in conditions like glioma and Alzheimer's disease makes it a key target for imaging and diagnostics. nih.gov

Researchers have successfully attached fluorophores, such as 4-chloro-7-nitrobenzofurazan, to similar heterocyclic cores to visualize microglial cells, demonstrating the utility of these compounds in neurobiology research. nih.gov Another study focused on developing a benzothiazole (B30560) derivative as a multifunctional agent for Parkinson's disease, highlighting its ability to be visualized and to reduce oxidative stress. nih.gov These examples with related structures underscore the potential of this compound as a foundational molecule for developing novel probes to investigate complex biological processes and disease states.

Applications in Materials Science (e.g., organic semiconductors, fluorescent dyes)

The rigid, aromatic structure of the benzimidazole core is advantageous for applications in materials science. A closely related compound, 2-(4-aminophenyl)-3H-benzimidazol-5-amine (APBIA), is utilized as a polyimide monomer. alfachemch.comspecialchem.com Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.

The synthesis involving APBIA results in a high-temperature resistant, soluble, and fusible polyimide resin that can be used long-term at temperatures exceeding 230°C. alfachemch.com The process involves the polymerization of the benzimidazole amine with a dianhydride, followed by processing to create the final resin. alfachemch.com The properties of the resulting polymer, such as solubility and melt fluidity, are critical for its processability into films, coatings, and composite materials for the aerospace and electronics industries. While this research uses the amino-analogue, it establishes a clear precedent for the use of this compound in creating advanced polymers where the chloro-substituent could be used to fine-tune properties like solubility or flame retardancy.

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of benzimidazoles is an active area of research in green chemistry, which aims to develop chemical processes that are environmentally friendly, efficient, and economical. taylorfrancis.com Traditional methods often involve hazardous solvents and high temperatures, but recent advancements have focused on more sustainable alternatives. chemmethod.com

A significant green approach involves the one-pot condensation of o-phenylenediamines with aryl aldehydes. One study demonstrated an efficient synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole using iron oxide magnetic nanoparticles (Fe3O4 MNPs) as a recyclable catalyst. researchgate.net This method offers excellent yields and short reaction times. researchgate.net Other green strategies for synthesizing benzimidazole derivatives include using water as a solvent, employing microwave irradiation to accelerate reactions, and utilizing various eco-friendly catalysts. chemmethod.commdpi.com The use of non-toxic, inexpensive, and reusable catalysts is a key feature of these modern synthetic routes. chemmethod.com

Green Synthesis Methods for Benzimidazole Derivatives
MethodCatalyst/MediumKey AdvantagesReference
Magnetic Nanoparticle CatalysisWt-Fe3O4 MNPsSimple, efficient, short reaction times, recyclable catalyst. researchgate.net
Microwave Irradiation[BMIM]HSO4 (Ionic Liquid)High yields for 1,2-disubstituted benzimidazoles. mdpi.com
Solvent-Free Grindingp-Toluenesulfonic acidHigh efficiency, simple product isolation, mild conditions. nih.gov
Aqueous SynthesisI2/KI/K2CO3/H2OMild, inexpensive, excellent yields under anaerobic conditions. researchgate.net
Ultrasound ConditionsZinc oxide nanoparticles (ZnO NPs)Mild conditions, short reaction times, recyclable catalyst. nih.gov

Advanced Synthetic Strategies for Complex Architectures

Building upon the core structure of this compound, researchers are developing advanced synthetic strategies to construct more complex molecular architectures with tailored properties. These strategies often involve multi-step reactions to introduce new functional groups or fuse additional heterocyclic rings.

For example, a derivative, 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine, was synthesized through a multi-step process involving condensation and subsequent chemical modifications. researchgate.net Other advanced approaches focus on creating fused heterocyclic systems. The synthesis of benzo researchgate.netmdpi.comimidazo[1,2-d] researchgate.netresearchgate.netnih.govtriazine derivatives from 2-(halogenated alkyl)-1H-benzo[d]imidazoles demonstrates the creation of novel fused compounds with potential applications as agricultural fungicides. mdpi.com Similarly, complex sulfamide-benzodiazepine structures have been synthesized from precursors like methyl amino(4-chlorophenyl)acetate, showcasing the versatility of these building blocks in creating novel therapeutic agents. mdpi.com The supramolecular assembly of these complex molecules is also an area of interest, where hydrogen bonds and other non-covalent interactions guide the formation of organized, multi-molecular structures. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid prediction of compound properties and the design of new molecules. nih.gov These computational tools are increasingly being applied to benzimidazole derivatives. A key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning to predict the biological activity of new compounds based on their chemical structure. nih.gov

For instance, a machine learning-based QSAR model was developed to predict the inhibition efficiency of benzimidazole derivatives as corrosion inhibitors. researchgate.netnih.gov This model, using a support vector machine (SVM) algorithm, successfully identified key structural descriptors and predicted the efficacy of new compounds, with two of the six newly designed molecules showing high potential. researchgate.netnih.gov ML models are also being evaluated for their ability to predict the absorption, distribution, metabolism, and excretion (ADME) properties of complex molecules, including those with heterocyclic cores. researchgate.netnih.gov These predictive models reduce the need for extensive empirical testing, accelerating the discovery and optimization of new compounds for various applications. google.com

Machine Learning Models in Benzimidazole Research
Application AreaML Model/TechniquePredicted PropertyKey FindingReference
Corrosion InhibitionSupport Vector Machine (SVM)Inhibition Efficiency (IE)Achieved a high correlation coefficient (0.9589), enabling the design of new potential inhibitors. researchgate.netnih.gov
Drug Discovery (General)QSARBiological ActivityPredicts bioactivity based on chemical structure, accelerating hit identification. nih.gov
Targeted Protein DegradersVarious ML ModelsADME Properties (e.g., permeability, clearance)ML models can predict properties for complex modalities with reasonable accuracy. researchgate.netnih.gov

Exploration of Novel Biological Targets beyond Current Understandings

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of activities, including antiviral, anticancer, and anti-inflammatory effects. nanobioletters.com Research continues to uncover novel biological targets for derivatives of this versatile core, moving beyond established mechanisms of action.

Recent studies on novel benzimidazole derivatives have identified potent activity against new targets. For example, specific derivatives have been synthesized and evaluated as potent urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria. nih.gov Others have been designed as aromatase inhibitors for potential use in breast cancer therapy. acs.org The exploration extends to novel fungicides, where fused benzimidazole-triazine compounds have shown significant activity against various plant pathogens. mdpi.com Furthermore, researchers are investigating benzimidazole derivatives as anticancer agents that interact with targets like the MMP-2 metalloproteinase receptor and as central nervous system depressants. nanobioletters.comnih.gov These diverse findings illustrate a continuous effort to expand the therapeutic utility of the benzimidazole framework, including structures related to this compound.

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